2-(Butylthio)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

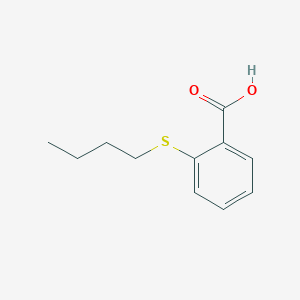

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-butylsulfanylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2S/c1-2-3-8-14-10-7-5-4-6-9(10)11(12)13/h4-7H,2-3,8H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBAKLNIZALFPMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSC1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Aromatic Carboxylic Acid Derivatives Research

Aromatic carboxylic acids, characterized by a carboxyl group attached to an aromatic ring, are fundamental building blocks in organic chemistry. aip.orgwikipedia.org Their derivatives are the subject of extensive research due to their wide-ranging applications and versatile chemical reactivity. nih.govacs.org The study of these compounds has evolved significantly, from early investigations into their basic properties to modern explorations of their roles in complex chemical transformations and the development of novel materials and therapeutics. aip.orgnih.govresearchgate.net

Research in this area is driven by the need for greener, more efficient synthetic methodologies. nih.gov Electrosynthesis, for example, has emerged as a powerful tool for activating carboxylic acid derivatives. nih.govacs.org Furthermore, the functionalization of aromatic carboxylic acids, including the introduction of various substituent groups, is a key strategy for tuning their physical, chemical, and biological properties. This has led to the development of compounds with tailored characteristics for specific applications.

Historical Perspective on Organosulfur Compounds in Chemical Synthesis and Biological Activity

Organosulfur compounds, organic compounds containing sulfur, have a rich history in chemistry and are vital for life. wikipedia.org While often associated with strong odors, many have beneficial properties. wikipedia.org Historically, the study of organosulfur chemistry has led to the discovery of essential amino acids like cysteine and methionine, as well as life-saving antibiotics such as penicillin and sulfa drugs. wikipedia.org

The synthesis of organosulfur compounds has been a continuous area of investigation, with methods evolving to create increasingly complex and functionalized molecules. researchgate.net The biological activity of these compounds is a major point of interest, with research revealing their potential as antibacterial, antifungal, and antiviral agents. wikipedia.orgresearchgate.nettandfonline.com The unique chemical properties of the sulfur atom, including its ability to exist in various oxidation states, contribute to the diverse reactivity and biological functions of these compounds. researchgate.net

Current Research Landscape and Significance of 2 Butylthio Benzoic Acid

2-(Butylthio)benzoic acid, with the chemical formula C11H14O2S, is a specific organosulfur compound that has found its place as a reagent and intermediate in organic synthesis. lookchem.combldpharm.com Current research often utilizes it as a building block for creating more complex molecules with potential applications in various fields. lookchem.com

The structure of this compound, featuring a benzoic acid core with a butylthio group at the ortho position, imparts specific chemical properties that are of interest to researchers. ontosight.ai Its derivatives have been investigated for their biological activities. For instance, related 2-(arylthio)benzoic acid compounds have been studied as inhibitors of certain enzymes. nih.gov

Below is a table summarizing some of the key properties of this compound:

| Property | Value |

| Molecular Formula | C11H14O2S |

| Molecular Weight | 210.29 g/mol |

| CAS Number | 17839-61-1 |

Note: This data is compiled from publicly available chemical information databases. bldpharm.com

Interdisciplinary Relevance in Medicinal Chemistry and Materials Science

Established Synthetic Routes to this compound

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) is a classical method for the synthesis of aryl thioethers. This reaction typically involves the displacement of a leaving group, such as a halogen, on an aromatic ring by a nucleophile, in this case, a butylthiolate.

The reaction is facilitated by the presence of electron-withdrawing groups positioned ortho or para to the leaving group. pressbooks.pubbyjus.commasterorganicchemistry.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. pressbooks.pub For the synthesis of this compound, a common starting material is 2-chlorobenzoic acid or a related derivative. The reaction proceeds by the attack of butylthiolate, generated from butanethiol and a base, on the carbon atom bearing the chlorine atom.

Reaction Scheme:

The efficiency of the SNAr reaction is influenced by several factors, including the nature of the leaving group, the strength of the nucleophile, the solvent, and the reaction temperature. Generally, the reactivity of the leaving group follows the order F > Cl > Br > I.

Coupling Reactions Involving Sulfur-Containing Reagents

Coupling reactions, particularly those catalyzed by transition metals, offer a versatile and efficient route to form carbon-sulfur bonds. The Ullmann condensation, a copper-catalyzed reaction, is a well-established method for the synthesis of diaryl ethers and has been adapted for the synthesis of aryl thioethers.

In the context of this compound synthesis, this would involve the reaction of a 2-halobenzoic acid with butanethiol in the presence of a copper catalyst and a base. More contemporary cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, and Stille reactions, which are typically palladium-catalyzed, have also been explored for C-S bond formation. chemie-brunschwig.ch These methods often provide higher yields and greater functional group tolerance compared to the traditional Ullmann reaction. chemie-brunschwig.ch

For instance, a palladium-catalyzed coupling reaction could involve an aryl halide (e.g., 2-bromobenzoic acid) and a sulfur-containing reagent like butyltin sulfide (B99878) or by utilizing a palladium/norbornene/copper cooperative catalysis for the reaction between aryl halides and thioesters. researchgate.net

Carboxylation Strategies

Carboxylation strategies involve the introduction of a carboxyl group (-COOH) onto a pre-existing butylthiobenzene (B74981) molecule. One approach is the direct carboxylation of butylthiobenzene using a strong base, such as an organolithium reagent, to deprotonate the aromatic ring, followed by quenching with carbon dioxide.

Another strategy involves the photo-induced carboxylation of C(sp²)–S bonds in aryl thiols and their derivatives with CO2. researchgate.net This method offers a transition-metal-free pathway to aryl carboxylic acids. researchgate.net The reaction is typically carried out in the presence of a base like potassium tert-butoxide (tBuOK) and irradiated with UV light. researchgate.net

Additionally, rhodium-catalyzed C-H bond activation has been shown to directly carboxylate simple arenes with CO2 at atmospheric pressure without the need for a directing group. rsc.org This method has been applied to a variety of aromatic and heteroaromatic compounds. rsc.org

Novel Synthetic Methodologies for this compound and its Precursors

Transition Metal-Catalyzed Syntheses

Modern synthetic chemistry has seen a surge in the development of transition metal-catalyzed reactions for the formation of C-S bonds, offering milder reaction conditions and broader substrate scope. Palladium, copper, and nickel are among the most commonly used metals for these transformations.

Recent advancements include the development of palladium-catalyzed cross-coupling reactions for the synthesis of 2-(arylthio)aryl ketones from aryl halides and thioesters, which can be precursors to the desired benzoic acid. researchgate.net Furthermore, palladium-catalyzed ortho-arylation of benzoic acids has been demonstrated, which could potentially be adapted for the introduction of a butylthio group. nii.ac.jp Copper-catalyzed C-S coupling reactions of aryl halides with thiols remain a robust and widely used method. rwth-aachen.de

Table 1: Comparison of Transition Metal-Catalyzed C-S Coupling Reactions

| Catalyst System | Substrates | Key Features |

| Palladium/Norbornene/Copper | Aryl halides, Thioesters | Cooperative catalysis, Cleavage of C(O)-S bond. researchgate.net |

| Palladium(II) | Arylboronic acids, Olefins | Oxygen-promoted, Base-free conditions. organic-chemistry.org |

| Copper(I) | Aryl halides, Thiols | Ullmann-type coupling, Well-established. |

| Nickel | Aryl halides, Vinyltrimethoxysilane | Hiyama coupling, Ligand-free conditions. organic-chemistry.org |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances. wjpmr.com In the context of this compound synthesis, this translates to the use of environmentally benign solvents, renewable starting materials, and energy-efficient processes.

One green approach is the use of water as a solvent in synthetic reactions. For example, the Schotten-Baumann reaction for benzoylation can be performed in an aqueous environment at room temperature. researchgate.net Another avenue is the development of catalytic systems that operate under mild conditions and can be recycled. For instance, selenium-catalyzed oxidation of aldehydes to carboxylic acids using hydrogen peroxide in water presents an eco-friendly alternative to traditional oxidation methods. mdpi.com

Furthermore, the use of solar energy to drive chemical reactions is a promising green technology. The Solar Thermal Electrochemical Process (STEP) has been demonstrated for the synthesis of benzoic acid from toluene, offering a pathway that is fully powered by solar energy. rsc.org The application of such technologies to the synthesis of this compound could significantly reduce the environmental footprint of its production. Research into lignin (B12514952) valorization also presents a sustainable route for producing benzoic acid derivatives from renewable resources. rsc.org

Flow Chemistry Applications in Production

The industrial-scale synthesis of this compound and related thioether-containing benzoic acids is increasingly employing continuous flow chemistry to enhance efficiency, safety, and scalability. google.com This modern approach offers significant advantages over traditional batch processing.

Continuous flow reactors, such as coiled tubular or shell-and-tube configurations, provide superior control over reaction parameters like temperature, pressure, and residence time. google.com This precise control leads to higher selectivity, often in the range of 95-100%, and minimizes the formation of impurities. google.com For instance, a pilot study for a similar compound, 2-((4-Methylbenzyl)thio)benzoic acid, demonstrated a 92% yield with a residence time of 45 minutes in a continuous-flow system.

Key features of flow chemistry applications in the production of these compounds include:

Process Intensification : Multi-stage reactors with in-line analytical tools, such as FTIR monitoring, allow for real-time optimization of reaction conditions.

Enhanced Safety : The small reaction volumes within the reactor at any given time mitigate the risks associated with highly exothermic reactions or the handling of hazardous reagents. illinois.edu

Catalyst and Solvent Management : Industrial processes often incorporate catalyst recycling, using immobilized base catalysts, and solvent recovery systems to improve sustainability and reduce waste.

Scalability : Scaling up production in a flow system is achieved by extending the operational time or by running multiple reactors in parallel, which is often more straightforward than scaling up batch reactors. illinois.edunih.gov

Table 1: Comparison of Batch vs. Flow Chemistry for Synthesis

| Parameter | Batch Chemistry | Flow Chemistry |

| Scaling | Difficult | Straightforward |

| Surface Area to Volume Ratio | Low | High |

| Heat Transfer | Inefficient | Efficient |

| Mass Transfer | Inefficient | Efficient |

| Safety | Higher Risk | Lower Risk |

| Reproducibility | Variable | High |

Derivatization Strategies for this compound

The chemical structure of this compound, featuring a carboxylic acid, a thioether linkage, and an aromatic ring, provides multiple sites for derivatization. These modifications are pursued to modulate the compound's physicochemical properties for various applications, including the development of prodrugs and new materials. cbspd.comnih.gov

Esterification and Amidation for Prodrug Design or Material Precursors

The carboxylic acid group of this compound is a prime target for esterification and amidation reactions. These transformations are fundamental in medicinal chemistry for creating prodrugs with improved pharmacokinetic profiles and in materials science for synthesizing novel polymers and functional materials.

Esterification:

Esterification of the carboxylic acid can enhance the lipophilicity of the parent compound, which may improve its absorption and distribution in biological systems. cbspd.com This strategy is a common approach in prodrug design. cbspd.comdoi.org Various alcohols can be used, and the resulting esters can be designed to be hydrolyzed by plasma esterases to release the active carboxylic acid. nih.govdoi.org The rate of hydrolysis can be fine-tuned by altering the structure of the alcohol moiety. doi.org For example, glycolamide esters of benzoic acid have been shown to hydrolyze very rapidly in human plasma. nih.gov Continuous flow microwave reactors have also been utilized for the efficient esterification of benzoic acid derivatives. researchgate.net

Amidation:

Amidation involves the reaction of the carboxylic acid with an amine to form an amide. While amides are generally more stable to hydrolysis than esters, this derivatization is still a viable strategy for creating prodrugs and is crucial for the synthesis of various materials. cbspd.comliverpool.ac.uk The direct condensation of carboxylic acids and amines can be mediated by reagents like titanium tetrachloride (TiCl4). nih.gov The resulting amides can serve as precursors for more complex molecules or as building blocks for polymers. liverpool.ac.uknih.gov

Table 2: Examples of Esterification and Amidation Reactions

| Reaction | Reagents and Conditions | Product Type | Potential Application |

| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄), Heat or Microwave Irradiation | Ester | Prodrug, Material Precursor |

| Amidation | Amine, Coupling Agent (e.g., TiCl₄), Heat | Amide | Prodrug, Material Precursor |

Oxidation of the Thioether Moiety to Sulfoxides and Sulfones

The sulfur atom in the thioether group of this compound can be selectively oxidized to form the corresponding sulfoxide (B87167) and sulfone. nih.gov This transformation significantly alters the polarity, solubility, and biological activity of the molecule. ontosight.ai

Oxidation to Sulfoxides:

Selective oxidation to the sulfoxide, yielding 2-(butylsulfinyl)benzoic acid, can be achieved using mild oxidizing agents. nih.govorganic-chemistry.org A common and environmentally friendly method involves the use of hydrogen peroxide in acetic acid. nih.gov This method is highly selective and often results in excellent yields without over-oxidation to the sulfone. nih.gov Other reagents like meta-chloroperbenzoic acid (m-CPBA) at low temperatures can also be employed for this selective oxidation. google.com

Oxidation to Sulfones:

Further oxidation of the thioether or the sulfoxide leads to the formation of the corresponding sulfone, 2-(butylsulfonyl)benzoic acid. ontosight.aibldpharm.com This typically requires stronger oxidizing conditions or a stoichiometric excess of the oxidizing agent. google.com For example, reacting the thioether with two equivalents of m-CPBA at room temperature can yield the sulfone. google.com The resulting sulfonyl group is a polar and stable moiety that can act as a hydrogen bond acceptor, which can be advantageous in designing molecules with specific biological targets. ontosight.ai

Table 3: Oxidation Products of this compound

| Product | Oxidizing Agent | Key Properties |

| 2-(Butylsulfinyl)benzoic acid | Hydrogen Peroxide/Acetic Acid, m-CPBA (1 equiv.) | Increased polarity, chiral center at sulfur |

| 2-(Butylsulfonyl)benzoic acid | m-CPBA (2 equiv.), other strong oxidants | High polarity, stable, hydrogen bond acceptor |

Modifications at the Benzoic Acid Core

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups onto the benzoic acid core. The positions of these substitutions are directed by the existing carboxyl and butylthio groups. These modifications can be used to explore structure-activity relationships and develop new compounds with tailored properties. nih.govnih.gov

For instance, amination of the benzoic acid core can be achieved through directed C-H activation. nih.govrsc.org Palladium-catalyzed ortho-C-H amidation has been reported for the synthesis of anthranilic acid derivatives. rsc.org Similarly, other functional groups like nitro or halogen groups can be introduced, which can then serve as handles for further chemical transformations. nih.gov

Functional Group Transformations and Cross-Coupling Reactions

The functional groups present in this compound and its derivatives can undergo a wide range of transformations. solubilityofthings.com The carboxylic acid, for example, can be reduced to an alcohol or converted to an acyl halide for further reactions. solubilityofthings.com

Cross-coupling reactions are a powerful tool for creating new carbon-carbon and carbon-heteroatom bonds. d-nb.infonih.govuni-regensburg.de The benzoic acid moiety itself can participate in decarboxylative cross-coupling reactions, where the carboxylic acid is replaced by another functional group. d-nb.info Furthermore, if halogen atoms are introduced onto the aromatic ring, they can serve as sites for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to build more complex molecular architectures. nih.gov Nickel-catalyzed cross-coupling reactions are also emerging as a valuable method for forming thioethers. uni-regensburg.de

Antimicrobial Efficacy Studies

Derivatives of this compound have been a subject of research for their potential to combat various microbial pathogens. ontosight.ai Studies have explored the effectiveness of these compounds, particularly esters and more complex heterocyclic derivatives, against a range of bacteria and fungi. ontosight.airesearchgate.net

The antibacterial properties of this compound derivatives have been evaluated against both Gram-positive and Gram-negative bacteria. Research has shown that incorporating the 2-butylthio moiety into more complex structures, such as benzimidazoles, can yield promising antimicrobial agents. researchgate.net For instance, certain benzimidazole-based coumarins containing a 2-butylthio group have been identified as potent antimicrobial compounds. researchgate.net While broad statements about the antibacterial potential of o-(butylthio)-benzoic acid esters exist, specific data on minimum inhibitory concentrations (MIC) from the available literature often pertains to structurally related analogs. ontosight.ai For example, studies on 2-(benzyl thio) benzimidazole (B57391) derivatives, which are structurally similar, have reported activity against various bacterial strains. researchgate.net

Table 1: Antibacterial Activity of Selected this compound Derivatives Data based on related structures or general findings where specific data for this compound is not detailed.

| Compound Class | Bacterial Strains | Observed Activity | Reference |

|---|---|---|---|

| Esters of o-(butylthio)-benzoic acid | Various Bacteria | Explored for antimicrobial properties. | ontosight.ai |

| Benzimidazole-based coumarins (with 2-butylthio group) | General Antimicrobial Screening | Identified as promising antimicrobial agents. | researchgate.net |

| 2-(Benzyl thio) benzimidazole derivatives* | Gram-positive and Gram-negative bacteria | Effective against various strains. | researchgate.net |

\Note: A structurally similar analog.*

The antifungal potential of this class of compounds has also been a focus of investigation. ontosight.airesearchgate.net Research on esters derived from o-(butylthio)-benzoic acid suggests they possess antifungal properties. ontosight.ai More specifically, studies on related benzimidazole derivatives have demonstrated efficacy against fungal strains. researchgate.net For example, 2-(benzyl thio) benzimidazole derivatives were tested for activity against one strain of fungi. researchgate.net This indicates that the thioether linkage and the benzoic acid scaffold could be important for antifungal effects.

Table 2: Antifungal Activity of this compound Derivatives Data based on related structures or general findings where specific data for this compound is not detailed.

| Compound Class | Fungal Strains | Observed Activity | Reference |

|---|---|---|---|

| Esters of o-(butylthio)-benzoic acid | Various Fungi | Explored for antifungal properties due to their ability to interfere with cellular processes. | ontosight.ai |

| 2-(Benzyl thio) benzimidazole derivatives* | One fungal strain | Showed anti-fungal activity. | researchgate.net |

\Note: A structurally similar analog.*

The precise mechanisms through which this compound derivatives exert their antimicrobial effects are not extensively detailed in the available research. The activity is broadly attributed to their ability to interfere with essential cellular processes in microorganisms. ontosight.ai For related benzimidazole derivatives, which possess a wide range of biological activities, their efficacy is often linked to their ability to disrupt microbial cellular functions. researchgate.net However, specific molecular targets or pathways for the antimicrobial action of this compound itself are not fully elucidated.

Anti-Cancer Research Applications

In addition to antimicrobial studies, derivatives of this compound have been investigated for their potential in oncology.

The development of small molecules that inhibit anti-apoptotic proteins of the Bcl-2 family, such as Mcl-1 and Bfl-1, is a significant strategy in cancer therapy. nih.govsymeres.com Research has focused on 2,5-substituted benzoic acid scaffolds as potential dual inhibitors of Mcl-1 and Bfl-1. nih.govnih.gov These studies have led to the development of compounds that bind to both proteins with high affinity. nih.govnih.gov Structure-activity relationship (SAR) investigations have explored various substituents at the 5-position, including thioether linkages like a phenethylthio group, demonstrating the importance of this position for binding potency. nih.gov However, specific research detailing this compound derivatives as targeted inhibitors of Mcl-1 or Bfl-1 is not prominently featured in the existing literature. While the broader class of substituted benzoic acids is of high interest, the specific role of the butylthio substituent in this context remains to be fully explored. nih.govnih.gov

Inhibiting cell signaling pathways that are crucial for cancer cell migration and proliferation is another key area of anti-cancer research. Slingshot (SSH) phosphatases, which play a role in cytoskeleton dynamics, have been identified as potential therapeutic targets. nih.gov Research has led to the discovery of para-substituted benzoic acid derivatives that act as competitive inhibitors of Slingshot phosphatases. nih.gov These inhibitors, however, are primarily based on a rhodanine (B49660) scaffold and are not derivatives of this compound. nih.gov

While specific derivatives of this compound have not been highlighted as Slingshot phosphatase inhibitors, some benzimidazole derivatives containing the 2-butylthio structural motif have shown antiproliferative effects against cancer cell lines like HCT-116 and HeLa. researchgate.net Studies using DAPI staining indicated that these compounds induced apoptotic cell death in these cancer cells, suggesting a mechanism of action that involves the activation of apoptosis pathways. researchgate.net

Table 3: Anti-Cancer Activity of a this compound Derivative

| Compound | Cell Line | IC50 Value | Mechanism | Reference |

|---|---|---|---|---|

| 2-(butylthio)-1H-benzo[d]imidazole derivative (6a) | HCT-116 | 29.5 + 4.53 µM | Apoptotic cell death | researchgate.net |

| 2-(butylthio)-1H-benzo[d]imidazole derivative (6a) | HeLa | 57.1 + 6.7 µM | Apoptotic cell death | researchgate.net |

| 2-(butylthio)-1H-benzo[d]imidazole derivative (6b) | HCT-116 | 57.9 + 7.01 µM | Apoptotic cell death | researchgate.net |

| 2-(butylthio)-1H-benzo[d]imidazole derivative (6b) | HeLa | 65.6 + 6.63 µM | Apoptotic cell death | researchgate.net |

| 2-(butylthio)-1H-benzo[d]imidazole derivative (6c) | HCT-116 | 40.6 + 5.42 µM | Apoptotic cell death | researchgate.net |

| 2-(butylthio)-1H-benzo[d]imidazole derivative (6c) | HeLa | 33.8 + 3.54 µM | Apoptotic cell death | researchgate.net |

Cell Proliferation and Apoptosis Induction Studies

Research into derivatives of this compound has uncovered their potential to influence cell survival and death pathways. A notable area of investigation is their role as inhibitors of anti-apoptotic proteins. For instance, a series of 2,5-substituted benzoic acid derivatives have been identified as dual inhibitors of Myeloid cell leukemia-1 (Mcl-1) and B-cell lymphoma-1 (Bfl-1), two key proteins that prevent apoptosis. nih.gov The binding of these compounds to Mcl-1 and Bfl-1 disrupts their function, leading to the induction of programmed cell death. This on-target cellular activity was confirmed in lymphoma cell lines that depend on these anti-apoptotic proteins for survival. nih.gov

One of the significant findings from these studies was the development of a compound that binds to both Mcl-1 and Bfl-1 with high affinity (Ki values of 100 nM) and selectivity over other anti-apoptotic proteins like Bcl-2 and Bcl-xL. nih.gov The induction of apoptosis by these benzoic acid derivatives underscores their potential as anticancer agents.

In a related vein, derivatives of 2-(butylthio)-1H-benzo[d]imidazole have demonstrated potent antiproliferative effects against cancer cell lines. These compounds were found to induce apoptotic cell death in both colon and cervical cancer cells, as evidenced by DAPI staining. researchgate.net

Enzyme and Receptor Modulation

The versatility of the this compound scaffold is further highlighted by its and its derivatives' ability to modulate a range of enzymes and receptors critical to cellular function.

Sirtuin Inhibitory Activities

Sirtuins, a class of NAD+-dependent histone deacetylases, are crucial regulators of various biological processes, including gene silencing and cell cycle control, making them attractive targets for therapeutic intervention, particularly in cancer. nih.gov While direct studies on this compound are limited, research on related benzoic acid derivatives has provided insights into their potential as sirtuin inhibitors.

A study evaluating a series of disubstituted benzene (B151609) derivatives for their inhibitory effect on the yeast sirtuin, Sir2p, revealed that 4-alkylaminobenzoic acids are a key structural motif for this activity. nih.gov The most potent compound identified in this study was 4-tert-butylbenzoic acid, which, although a weak inhibitor, demonstrated selectivity for the human sirtuin, SIRT1. nih.govnih.gov It exhibited 54.8% inhibition of SIRT1 at a concentration of 1.6 mM, with an IC50 value of 1.0 mM. nih.gov These findings suggest that the alkylthio substitution in this compound could also confer sirtuin inhibitory properties.

Table 1: Sirtuin Inhibitory Activity of a Benzoic Acid Derivative

| Compound | Target | % Inhibition (at 1.6 mM) | IC50 |

|---|---|---|---|

| 4-tert-butylbenzoic acid | SIRT1 | 54.8% | 1.0 mM |

Protein Phosphatase Inhibition

Protein-tyrosine phosphatases (PTPs) are a family of enzymes that play a critical role in regulating signal transduction pathways, making them therapeutic targets for diseases such as diabetes and cancer. nih.gov Research has identified 2-(oxalylamino)-benzoic acid (OBA) as a competitive inhibitor of several PTPs. nih.gov Crystallographic studies of PTP1B in complex with OBA have shown that it binds to the active site, mimicking the natural substrate. nih.gov This interaction is facilitated by hydrogen bonding to the PTP signature motif. nih.gov The structural similarity between OBA and this compound suggests that the latter could also serve as a scaffold for the development of PTP inhibitors.

G Protein-Coupled Receptor Agonism/Antagonism

G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and are involved in a vast array of physiological processes, making them prominent drug targets. nih.govwikipedia.org Benzoic acid derivatives have been shown to modulate GPCR activity. For example, a compound with a benzoic acid moiety, CID16020046, has been identified as a selective antagonist of GPR55, a receptor implicated in platelet and endothelial cell function. nih.gov This compound was shown to antagonize agonist-induced activation of GPR55 in various cell-based assays. nih.gov This finding indicates that the benzoic acid scaffold can be a key component in the design of ligands that target specific GPCRs.

Other Biological Target Identification

Beyond the aforementioned targets, derivatives of this compound have been investigated for their activity against other biologically relevant molecules. A series of benzoic acid derivatives were synthesized and evaluated as antagonists of Very Late Antigen-4 (VLA-4), an integrin involved in inflammatory processes. nih.gov One derivative, in particular, demonstrated potent activity with an IC50 value of 0.51 nM and showed efficacy in a rat pleurisy model when administered orally. nih.gov

Furthermore, novel benzoic acid derivatives have been designed as multitarget inhibitors of acetylcholinesterase (AChE) and human carbonic anhydrases (hCAs), both of which are targets for Alzheimer's disease treatment. sci-hub.senih.gov This highlights the potential for developing single compounds that can modulate multiple pathological pathways.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

The exploration of the structure-activity relationships (SAR) of this compound derivatives has been crucial in optimizing their biological activity.

In the development of Mcl-1/Bfl-1 dual inhibitors, SAR studies revealed the importance of the 5-phenethylthio and 2-phenylsulfonamide substituents on the benzoic acid scaffold for potent binding to the target proteins. nih.gov Deletion of the phenethylthio group led to a significant decrease in binding affinity, demonstrating its critical contribution to potency. nih.gov

For sirtuin inhibitors based on a benzoic acid scaffold, SAR studies indicated that the presence of both a dimethylamino group and a carboxylic acid in a para-position was essential for Sir2p inhibitory activity. nih.gov This was further refined to show that a 4-alkyl or 4-alkylaminobenzoic acid structure is a key motif for this activity. nih.govnih.gov

In the context of VLA-4 antagonists, the introduction of a chlorine or bromine atom at the 3-position of the central benzene ring of a diphenylurea-containing benzoic acid derivative led to improved pharmacokinetic properties. nih.gov

The design and synthesis of novel quinone derivatives with antibacterial activity also involved extensive SAR studies to identify the structural features necessary for high potency. nih.gov These studies, often supported by computational chemistry and crystallography, help in understanding how modifications to the core structure impact biological activity. nih.gov

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2,5-Substituted benzoic acid derivatives |

| 2-(Butylthio)-1H-benzo[d]imidazole derivatives |

| 4-tert-Butylbenzoic acid |

| 2-(Oxalylamino)-benzoic acid |

| CID16020046 |

| Myeloid cell leukemia-1 (Mcl-1) |

| B-cell lymphoma-1 (Bfl-1) |

| Bcl-2 |

| Bcl-xL |

| Sirtuin |

| Sir2p |

| SIRT1 |

| Protein-tyrosine phosphatases (PTPs) |

| PTP1B |

| G protein-coupled receptors (GPCRs) |

| GPR55 |

| Very Late Antigen-4 (VLA-4) |

| Acetylcholinesterase (AChE) |

Positional Isomerism and Substituent Effects

The specific placement of the thioalkyl group on the benzoic acid ring is a critical determinant of a compound's biological properties. This phenomenon, known as positional isomerism, can lead to significant differences in activity between isomers. For instance, studies on various benzoic acid derivatives have shown that the position of a substituent in relation to the carboxyl group can dramatically alter antibacterial efficacy. nih.govnih.gov In some classes of benzoic acid derivatives, moving a substituent from the ortho to the meta or para position can weaken its biological effect. nih.gov

The type of substituent added to the benzoic acid ring also plays a crucial role. Electron-withdrawing groups, such as nitro groups, in the meta or para positions tend to increase the acidity of benzoic acids, which can enhance certain biological activities by stabilizing the resulting carboxylate anion. libretexts.org Conversely, electron-donating groups can decrease acidity. libretexts.org Research on 2-[(2,3-dimethylphenyl) amino] benzoic acid derivatives has shown that the nature of the groups attached to the core structure significantly impacts their cytotoxic activity. jmchemsci.com Almost all substituents placed at the ortho-position, regardless of their electronic nature, tend to increase the acid strength of benzoic acid, an observation referred to as the "ortho-effect". libretexts.org

Influence of Alkyl Chain Length and Branching on Bioactivity

The length and branching of the alkyl chain in the thioether linkage (R in 2-(R-thio)benzoic acid) are key factors in tuning the biological activity of these compounds. Structure-activity relationship (SAR) studies on various classes of molecules, including alkyl-derivative compounds, have repeatedly demonstrated that modifying the alkyl chain length can have a profound impact on bioactivity. nih.govchemrxiv.org

In many cases, biological activity, such as antimicrobial or antiviral effects, increases with the length of the alkyl chain up to an optimal point. chemrxiv.orgmdpi.com For example, in a series of N-alkylmorpholine derivatives, compounds with alkyl chains between twelve and sixteen carbons (C12 to C16) showed the highest bactericidal effects, while those with shorter chains were inactive. chemrxiv.org Similarly, research on alkyl gallates, which are derivatives of gallic acid, found that their membrane-binding capability and associated antiviral activity generally increase with alkyl chain length. mdpi.com However, beyond a certain length, activity can decrease, possibly due to factors like self-association or reduced solubility. mdpi.com

The nature of the alkylating agent, including chain length and branching, has been shown to influence the outcomes of synthetic reactions and the properties of the resulting products, such as in the synthesis of 2-alkylthio-5-(p-aminophenyl)-1,3,4-oxadiazoles. jbarbiomed.com

Conformational Analysis and Bioactive Conformations

Conformational analysis, which examines the different spatial arrangements of atoms in a molecule that result from rotation around single bonds, is crucial for understanding how a molecule interacts with its biological target. scribd.com The three-dimensional shape, or conformation, of a molecule determines how well it can fit into the binding pocket of a protein or enzyme, which is essential for its biological function. nih.govscispace.com

For derivatives of this compound, the flexibility of the butylthio chain and its orientation relative to the benzoic acid ring are key aspects of their conformation. Computational methods, such as molecular modeling and docking simulations, are often used to predict the most stable or "bioactive" conformations. nih.govscispace.com For example, in the development of novel inhibitors for HIV-1 reverse transcriptase, conformational analyses suggested that certain structural modifications could reduce conformational flexibility without compromising the molecule's ability to fit into the enzyme's binding pocket. nih.gov Similarly, in designing new anticonvulsant agents based on 1,3,4-oxadiazole (B1194373) derivatives of thiobenzoic acids, superimposing the energy-minimized conformers of the designed molecules onto a known drug helped to ensure they matched the required pharmacophore characteristics. scispace.com

Pharmacological Investigations beyond Antimicrobial and Anti-Cancer Agents

While much research on benzoic acid derivatives has centered on their antimicrobial and anticancer potential, investigations have also extended into other pharmacological areas, revealing a broader spectrum of bioactivity.

Anti-inflammatory Potential

Derivatives of benzoic acid have been investigated for their anti-inflammatory properties. ontosight.ainih.gov The mechanism of action for many anti-inflammatory compounds involves the inhibition of enzymes like cyclooxygenase (COX) or the suppression of pro-inflammatory cytokines. nih.gov

Studies on natural and synthetic compounds have highlighted the importance of specific structural features for anti-inflammatory activity. For example, research on 3-geranyl-4-hydroxy-5-(3'-methyl-2'-butenyl)benzoic acid demonstrated that the carboxylic acid and lipophilic terpene moieties were both significant for its ability to suppress inflammation. nih.gov This suggests that the combination of a carboxylic acid group, as seen in this compound, with a lipophilic side chain can be a favorable template for designing anti-inflammatory agents. Propolis, a natural bee product rich in phenolic compounds including benzoic acid derivatives, has shown anti-inflammatory effects by downregulating key inflammatory pathways and reducing the production of cytokines like IL-1β and IL-6. nih.govuc.pt

Antiviral Research

The scaffold of 2-(alkylthio)benzoic acid and its analogs has been explored in the context of antiviral drug discovery. Research into 2-alkylthio derivatives has shown activity against various viruses, although often at concentrations close to those causing toxicity to host cells. nih.gov For instance, a study on 2-alkylthio derivatives of 5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazole found that while most compounds were weakly active against Human Cytomegalovirus (HCMV) and Herpes Simplex Virus type-1 (HSV-1), the 2-benzylthio analog showed more promising and selective activity against HCMV. nih.gov

Computational studies have also been employed to screen benzoic acid derivatives for potential antiviral applications. Molecular docking simulations have been used to evaluate the binding affinity of various benzoic acid derivatives against key viral proteins, such as the main protease of SARS-CoV-2. mdpi.comnih.gov Such in silico approaches help identify promising candidates for further experimental validation. nih.gov

Antiparasitic and Insecticidal Properties

Benzoic acid and its derivatives have been identified as having potential applications as antiparasitic and insecticidal agents. ontosight.aiherts.ac.uk Research on natural products has led to the discovery of benzoic acid derivatives from Piper species that exhibit in vitro activity against parasites such as Leishmania, Trypanosoma cruzi, and Plasmodium falciparum. umsa.bonih.gov

In the realm of insect control, certain diacylhydrazine compounds, which can be synthesized from benzoic acid hydrazide intermediates, are effective insecticides. google.com Furthermore, some tetrazolinone derivatives, which can incorporate an alkylthio moiety, have displayed excellent in vivo insecticidal activity against pests like Tetranychus cinnabarinus (carmine spider mite). researchgate.net Benzoic acid itself is used as a multi-purpose insecticide and fungicide. herts.ac.uk The diverse structures of benzoic acid derivatives make them a continuing subject of interest in the development of new agents for pest and parasite control. ontosight.ai

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of a molecule. ajol.inforesearchgate.net These calculations solve approximations of the Schrödinger equation to determine a molecule's electronic structure and related properties. vjst.vn For derivatives of benzoic acid, methods like B3LYP with basis sets such as 6-311++G(d,p) are commonly employed to achieve a balance between accuracy and computational cost. nih.govniscpr.res.inresearchgate.net

The electronic structure of a molecule is key to its chemical reactivity. Frontier Molecular Orbital (FMO) theory is a central concept in this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO indicates its capacity to accept electrons (electrophilicity). irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive. niscpr.res.in

For thioether-substituted benzoic acids like 2-[(thien-2-ylmethyl)thio]benzoic acid, DFT calculations have shown that the HOMO is often localized on the electron-rich thioether and thiophene (B33073) ring, while the LUMO is centered on the benzoic acid portion. This separation suggests that the thioether group is the primary site for nucleophilic attack, and the benzene ring is susceptible to electrophilic attack. Although specific calculations for this compound are not widely published, analogous data can be inferred.

Table 1: Representative Frontier Molecular Orbital Energies (Calculated)

| Parameter | Predicted Value (eV) | Description |

|---|---|---|

| EHOMO | ~ -6.2 to -6.5 | Energy of the Highest Occupied Molecular Orbital; relates to ionization potential and nucleophilicity. |

| ELUMO | ~ -2.0 to -2.8 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity and electrophilicity. |

| Energy Gap (ΔE) | ~ 3.4 to 4.5 | ELUMO - EHOMO; indicates chemical reactivity and kinetic stability. |

Note: The values presented are representative based on DFT calculations for structurally similar thioether-substituted benzoic acids. vjst.vn Actual values for this compound would require specific calculation.

Molecular Electrostatic Potential (MEP) analysis is a valuable method for understanding a molecule's three-dimensional charge distribution and predicting its reactivity towards charged species. uni-muenchen.deresearchgate.net The MEP map is plotted onto the molecule's electron density surface, using a color scale to represent different potential values. chemrxiv.org

Red regions indicate the most negative electrostatic potential, highlighting areas rich in electrons that are attractive to electrophiles or positive charges.

Blue regions denote the most positive electrostatic potential, corresponding to electron-deficient areas that are susceptible to nucleophilic attack.

Green regions represent neutral or near-zero potential. researchgate.net

In benzoic acid and its derivatives, the most negative potential (red) is typically located around the oxygen atoms of the carboxyl group, which are rich in lone-pair electrons. researchgate.net Conversely, the most positive potential (blue) is found around the acidic hydrogen of the carboxyl group, making it the most likely site for deprotonation. researchgate.netchemrxiv.org The presence of the electron-donating butylthio group at the ortho position would be expected to subtly modulate the electron density of the aromatic ring.

Quantum chemical calculations are widely used to predict spectroscopic data, which can then be compared with experimental results to confirm molecular structures. nih.gov

FTIR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. niscpr.res.in For benzoic acid derivatives, these calculations help assign the characteristic vibrational modes, such as the O-H stretching of the carboxylic acid (typically a broad band around 3000 cm⁻¹) and the C=O carbonyl stretching (around 1700 cm⁻¹). ucl.ac.ukx-mol.com Comparing calculated and experimental spectra aids in detailed structural elucidation.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a common approach used with DFT to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of molecules. nih.govniscpr.res.in These theoretical calculations provide valuable assistance in assigning the signals observed in experimental NMR spectra, which is particularly useful for complex substitution patterns on an aromatic ring.

Table 2: Comparison of Experimental and Calculated ¹H NMR Chemical Shifts for a Substituted Benzoic Acid

| Proton | Experimental δ (ppm) | Calculated δ (ppm) |

|---|---|---|

| COOH | 12.5-13.0 | 12.8 |

| Aromatic H (ortho to COOH) | 7.9-8.1 | 8.0 |

| Aromatic H (meta to COOH) | 7.4-7.6 | 7.5 |

| Aromatic H (para to COOH) | 7.5-7.7 | 7.6 |

Note: This table shows representative data for a benzoic acid derivative to illustrate the typical correlation between experimental and DFT-calculated values. nih.govniscpr.res.in Specific shifts for this compound would depend on its precise conformation and solvent conditions.

Molecular Modeling and Simulation

Molecular modeling techniques are essential for studying how a small molecule like this compound might interact with larger biological macromolecules, such as proteins.

Molecular docking is a computational method that predicts the preferred orientation and binding affinity of a ligand when it binds to a target protein's active site. nih.govnih.gov This technique is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action. scispace.commdpi.com

Studies on 2,5-substituted benzoic acid derivatives have identified them as inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1, which are important targets in cancer therapy. nih.govnih.gov Docking simulations predicted that these benzoic acid compounds bind in the BH3-binding groove of these proteins. nih.govgoogle.com Key interactions often involve the carboxyl group of the benzoic acid forming a strong hydrogen bond with a conserved arginine residue in the binding pocket, while the substituents, such as the thioether group, engage in hydrophobic interactions with other residues. nih.gov For instance, the phenethylthio moiety in one analogue was predicted to occupy a hydrophobic pocket, interacting with residues like Leu267 and Val253 in Mcl-1. nih.gov Similar interactions would be anticipated for the butylthio group of this compound.

Table 3: Representative Molecular Docking Results for Benzoic Acid Derivatives with a Protein Target

| Compound | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Predicted) |

|---|---|---|---|

| Benzoic Acid Derivative | Mcl-1 | -6.5 to -8.0 | Arg263, Leu267, Val253 |

| Benzoic Acid Derivative | Bfl-1 | -6.0 to -7.5 | Arg88, Val74 |

| Benzoic Acid Derivative | SARS-CoV-2 Mpro | -5.0 to -6.5 | His41, Cys145 |

Note: This table compiles representative data from docking studies on various benzoic acid derivatives against different protein targets to illustrate the outputs of such analyses. nih.govnih.govsci-hub.se

While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. acs.org MD simulations are used to assess the stability of the docked complex, observe conformational changes, and refine the understanding of the binding mode. mdpi.comresearchgate.net

An MD simulation of a this compound-protein complex would typically be run for tens to hundreds of nanoseconds. The analysis of the simulation trajectory can reveal:

Stability of the Complex: By calculating the root-mean-square deviation (RMSD) of the ligand and protein backbone over time. A stable RMSD suggests a stable binding pose.

Key Interactions: Monitoring the persistence of hydrogen bonds and hydrophobic contacts identified in docking.

Solvent Effects: Understanding the role of water molecules in mediating or disrupting the interaction.

Studies on other benzoic acid derivatives have used MD simulations to confirm the stability of their binding to targets like the estrogen receptor α and to analyze the network of hydrogen bonds in the crystalline phase. acs.orgmdpi.com Such simulations would be critical to validate the potential of this compound as an inhibitor of targets like Mcl-1 or Bfl-1 by confirming that the predicted binding mode is stable in a dynamic, solvated environment. researchgate.net

Homology Modeling for Target Proteins

In the realm of computational drug discovery, understanding the three-dimensional (3D) structure of a target protein is paramount for designing effective ligands. When the experimental structure of a protein, typically determined through X-ray crystallography or NMR spectroscopy, is unavailable, homology modeling presents a powerful computational alternative. nih.gov This method, also known as comparative modeling, constructs a 3D model of a target protein based on its amino acid sequence and an experimentally determined structure of a related homologous protein, referred to as the template. researchtrend.net The fundamental principle is that proteins with similar sequences tend to adopt similar 3D structures. researchtrend.net

The process of homology modeling involves several key steps:

Template Identification: The first step is to search for suitable template structures. This is typically done by performing a BLAST (Basic Local Alignment Search Tool) search with the target protein's sequence against a database of known protein structures, such as the Protein Data Bank (PDB). researchtrend.net

Sequence Alignment: The target sequence is then aligned with the template sequence(s). The accuracy of this alignment is critical for the quality of the final model. nih.gov

Model Building: Using the alignment as a guide, a 3D model of the target is constructed. Software programs like MODELLER are widely used for this step, which involves satisfying spatial restraints derived from the template structure. salilab.org

Model Refinement and Validation: The initial model is then refined to correct any structural inaccuracies and evaluated to assess its quality. nih.gov

For derivatives of this compound, such as the 2,5-substituted benzoic acid series, identified targets include anti-apoptotic proteins like Mcl-1 and Bfl-1. nih.gov Should the crystal structures of these or other relevant target proteins be unavailable, homology modeling would be the method of choice to generate a reliable 3D model, providing a structural basis for understanding ligand-protein interactions and guiding structure-based drug design efforts. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govdergipark.org.tr These models are invaluable in drug discovery for predicting the activity of newly designed compounds, thereby prioritizing synthesis and testing efforts and reducing time and cost. nih.gov

The development of a predictive QSAR model is a systematic process. For a series of compounds like benzoic acid derivatives, experimentally determined biological activity data (e.g., inhibitory concentration IC₅₀, expressed in a logarithmic form like pIC₅₀) serve as the dependent variable. dergipark.org.tr The chemical structures are represented by numerical values known as molecular descriptors, which are the independent variables. nih.gov

Various statistical methods are employed to generate the mathematical equation that best correlates the descriptors with the biological activity. Common methods include:

Multiple Linear Regression (MLR): This method generates a simple linear equation, which is easily interpretable. nih.gov

Artificial Neural Networks (ANN): ANNs are capable of modeling complex, non-linear relationships between structure and activity. nih.govnih.gov

A crucial aspect of QSAR model development is rigorous validation to ensure its robustness and predictive power. tiu.edu.iq This involves internal validation (e.g., leave-one-out cross-validation) and external validation using a test set of compounds that were not used in model generation. nih.gov The statistical quality of a model is judged by several parameters.

| Parameter | Description | Acceptable Value |

|---|---|---|

| R² (Coefficient of Determination) | Indicates the proportion of variance in the biological activity that is predictable from the descriptors for the training set. | > 0.6 nih.gov |

| Q² (Cross-validated R²) | A measure of the model's internal predictive ability, typically calculated using leave-one-out cross-validation. | > 0.6 nih.gov |

| R²_pred (External Validation R²) | Measures the model's ability to predict the activity of an external set of compounds. | > 0.5 nih.gov |

A large number of molecular descriptors can be calculated for any given molecule, but not all are relevant to its biological activity. Therefore, a critical step in QSAR modeling is feature selection, which involves identifying the subset of descriptors that most significantly influences pharmacological potency. nih.govmdpi.com This process helps to avoid overfitting and creates more robust and easily interpretable models. nih.gov

The selected descriptors provide insights into the structural features required for a compound's activity. For example, in studies of related heterocyclic compounds, descriptors have been identified that highlight the importance of specific physicochemical and structural properties. dergipark.org.trtiu.edu.iq The coefficient of a descriptor in the final QSAR equation indicates the direction of its influence; a positive coefficient implies that increasing the value of that descriptor enhances activity, while a negative coefficient suggests the opposite.

| Descriptor Example | Description | Potential Interpretation in a QSAR Model |

|---|---|---|

| SaasCcount | The total number of carbons connected with one single bond and two aromatic bonds. dergipark.org.tr | A positive coefficient suggests that substituting aromatic rings with such carbon atoms can potentiate biological activity. dergipark.org.tr |

| TDB9e (3D-Topological Distance Based descriptor) | A 3D descriptor encoding information about the topology and electronic environment of the molecule. nih.gov | Its inclusion highlights the importance of the 3D arrangement and electronic properties for activity. |

| fdonH2B | The frequency of a hydrogen atom being exactly two bonds away from a donor atom (like N or O). tiu.edu.iq | A positive correlation indicates that this specific hydrogen bonding feature is favorable for receptor binding and agonist activity. tiu.edu.iq |

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

A significant reason for the failure of drug candidates in late-stage clinical trials is poor pharmacokinetic properties. researchgate.net In silico ADMET prediction involves the use of computational models to estimate the ADMET profile of a compound from its structure alone. researchgate.net This approach allows for the early identification and filtering of compounds with undesirable properties, saving significant resources. sciensage.info Various software tools, such as SwissADME and QikProp, are used to predict these crucial parameters. sciensage.infonih.gov

For a compound like this compound, these predictive models would assess a range of properties to estimate its potential behavior in the body. Key predicted parameters often include aqueous solubility, gastrointestinal absorption, blood-brain barrier penetration, interaction with metabolic enzymes like cytochrome P450s, and potential toxicities.

| ADMET Property | Predicted Parameter | Significance in Drug Discovery |

|---|---|---|

| A bsorption | Human Gastrointestinal (HIA) absorption; Caco-2 permeability | Predicts the extent to which a drug is absorbed after oral administration. sciensage.info High permeability is generally desired. nih.gov |

| D istribution | Blood-Brain Barrier (BBB) permeability; Plasma Protein Binding (PPB) | Determines if a compound can reach its target (e.g., in the central nervous system) and how much is free in circulation to exert its effect. sciensage.info |

| M etabolism | Cytochrome P450 (CYP) enzyme inhibition (e.g., CYP2D6, CYP3A4) | Predicts whether a compound is likely to interfere with the metabolism of other drugs, a common cause of adverse drug-drug interactions. sciensage.info |

| E xcretion | Aqueous Solubility (LogS) | Affects absorption, formulation, and clearance. Poor solubility can be a major hurdle. nih.gov |

| T oxicity | AMES toxicity; hERG inhibition | Predicts potential for mutagenicity (cancer-causing) or cardiotoxicity, which are critical safety liabilities. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(butylthio)benzoic acid, and how can purity be ensured during synthesis?

- Methodology :

- Route 1 : Thioether formation via nucleophilic substitution of 2-bromobenzoic acid with butanethiol under alkaline conditions (e.g., K₂CO₃ in DMF at 80°C for 12 hours). Purification via recrystallization from ethanol/water mixtures .

- Route 2 : Direct thiolation of benzoic acid derivatives using S-butylating agents (e.g., butyl disulfide with catalytic Cu(I)). Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 3:1).

- Purity Validation : Characterize using HPLC (C18 column, acetonitrile/water gradient) and confirm identity via ¹H NMR (δ ~13.3 ppm for -COOH, δ ~2.8 ppm for -SCH₂-) .

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

- Methodology :

- Structural Confirmation : Combine FT-IR (stretching at ~2560 cm⁻¹ for -SH, ~1680 cm⁻¹ for -COOH) with high-resolution mass spectrometry (HRMS-ESI, [M+H]+ expected at m/z 224.0844).

- Purity Assessment : Use differential scanning calorimetry (DSC) to verify melting point consistency (expected range: 146–151°C for analogous brominated derivatives ).

- Quantitative Analysis : LC-MS with a reversed-phase column and external calibration against certified reference materials .

Q. How can reaction mechanisms involving this compound be elucidated, particularly in substitution or oxidation reactions?

- Methodology :

- Kinetic Studies : Monitor reaction rates under varying temperatures and pH using UV-Vis spectroscopy (λ ~270 nm for thioether intermediates).

- Isotopic Labeling : Track sulfur oxidation pathways using ³⁴S-labeled analogs and analyze products via GC-MS .

- Computational Modeling : Apply DFT calculations (e.g., B3LYP/6-31G*) to predict transition states for nucleophilic substitution or radical-mediated oxidation .

Advanced Research Questions

Q. What strategies are effective for incorporating this compound into coordination complexes, and how do structural modifications influence catalytic activity?

- Methodology :

- Ligand Design : Synthesize metal complexes (e.g., Cu(II) or Pd(II)) by reacting this compound with metal salts in ethanol/ammonia solutions. Characterize via X-ray crystallography to confirm binding modes .

- Activity Screening : Test catalytic efficiency in cross-coupling reactions (e.g., Suzuki-Miyaura) and correlate with electron-donating effects of the butylthio group .

Q. How can the bioactivity of this compound derivatives be systematically evaluated, particularly in anti-inflammatory or antimicrobial contexts?

- Methodology :

- In Vitro Assays :

- Anti-inflammatory : Measure COX-2 inhibition using ELISA kits (IC₅₀ determination) .

- Antimicrobial : Perform MIC assays against S. aureus and E. coli (CLSI guidelines) .

- SAR Studies : Introduce substituents (e.g., halogens, nitro groups) at the benzoic acid ring and compare activity trends .

Q. What are the metabolic pathways of this compound in mammalian systems, and how can metabolites be identified?

- Methodology :

- In Vivo Metabolism : Administer radiolabeled (¹⁴C) compound to rodent models and collect plasma/urine for analysis.

- Metabolite Profiling : Use LC-QTOF-MS with fragmentation patterns to identify phase I (hydroxylation) and phase II (glucuronidation) metabolites .

Q. How can computational tools predict the environmental fate or toxicity of this compound?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.